![molecular formula C25H23N3O4S2 B2517603 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 443330-31-2](/img/structure/B2517603.png)
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Properties
Research has shown the potential of related compounds in anticancer and antimicrobial applications. A study by Zablotskaya et al. (2013) synthesized derivatives that displayed significant cytotoxic effects on tumor cell lines and demonstrated antimicrobial action. This indicates the possible use of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in similar contexts.
Pharmacological Potential
The pharmacological potential of related compounds has been explored in various studies. For instance, Rahman et al. (2014) investigated quinazoline derivatives for their diuretic and antihypertensive activities. This suggests that compounds with a similar structure, like the one , may have potential applications in treating hypertension and related conditions.
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus of several studies. For example, He et al. (2016) detailed the synthesis of highly functionalized dihydroisoquinolines, indicating the chemical interest and potential applications in various fields, including medicinal chemistry.
Novel Synthesis Methods
Advancements in synthesis methods for related compounds have been reported. For example, Sączewski et al. (2011) discussed the synthesis of heteroaromatic hydroxylamine-O-sulfonates, which could provide insights into more efficient and novel synthesis pathways for compounds like (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide.
Biological and Pharmacological Screening
Studies like that of Patel et al. (2009) emphasize the importance of biological and pharmacological screening for compounds with similar structures, suggesting potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular concentrations of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action is unique and contributes to its efficacy in treating conditions like chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the inhibition of PDE4 can reduce inflammation by modulating the production of pro-inflammatory cytokines .
Pharmacokinetics
This method of administration allows for a high local concentration of the drug, potentially improving its bioavailability and therapeutic effect .
Result of Action
The result of the compound’s action is a significant improvement in the symptoms of COPD . By providing both bronchodilation and anti-inflammatory effects, it can help reduce breathlessness and persistent coughing, common symptoms in COPD .
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-27-23-21(32-2)8-5-9-22(23)33-25(27)26-24(29)18-10-12-20(13-11-18)34(30,31)28-15-14-17-6-3-4-7-19(17)16-28/h3-13H,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAZECBBJDOPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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